molecular formula C23H26BrN3O3 B3594313 N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE

N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE

Cat. No.: B3594313
M. Wt: 472.4 g/mol
InChI Key: IBTSJJYMSCHUSR-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated indole moiety and a phenoxyacetohydrazide group.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(4-tert-butyl-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O3/c1-13-9-15(23(3,4)5)7-8-18(13)30-12-19(28)25-26-20-17-11-16(24)10-14(2)21(17)27(6)22(20)29/h7-11,29H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSJJYMSCHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)C(C)(C)C)C)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the indole ring.

    Condensation: Formation of the hydrazide linkage through the reaction of an appropriate hydrazine derivative with a carboxylic acid or ester.

    Cyclization: Formation of the indole ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the indole moiety to more oxidized forms.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-2,3-diol derivatives.

Scientific Research Applications

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE include other indole derivatives and phenoxyacetohydrazides. Examples include:

Uniqueness

The uniqueness of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE

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